5-Methyl-2-thiohydantoin

Beschreibung

BenchChem offers high-quality 5-Methyl-2-thiohydantoin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methyl-2-thiohydantoin including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

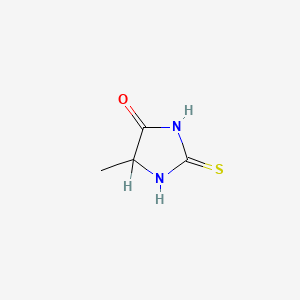

5-methyl-2-sulfanylideneimidazolidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2OS/c1-2-3(7)6-4(8)5-2/h2H,1H3,(H2,5,6,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYDZMARBTYAIMU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(=S)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00954993 |

Source

|

| Record name | 4-Methyl-2-sulfanyl-4H-imidazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00954993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33368-94-4 |

Source

|

| Record name | 5-Methyl-2-thioxo-4-imidazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33368-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydantoin, 5-methyl-2-thio- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033368944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-2-sulfanyl-4H-imidazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00954993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Methyl-2-thiohydantoin: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-2-thiohydantoin is a heterocyclic organic compound that belongs to the thiohydantoin family. These molecules are sulfur analogs of hydantoins, where a carbonyl group at the 2-position is replaced by a thiocarbonyl group. This substitution imparts unique chemical and biological properties to the molecule, making it a subject of significant interest in medicinal chemistry and drug development. Thiohydantoin derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antiviral, and antimicrobial properties[1]. 5-Methyl-2-thiohydantoin, as a fundamental member of this class, serves as a crucial building block and a model compound for understanding the structure-activity relationships within this important scaffold. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and spectral characteristics, offering valuable insights for researchers working with this molecule.

Chemical Structure and Tautomerism

The structural framework of 5-Methyl-2-thiohydantoin consists of a five-membered imidazolidine ring with a methyl group at the 5-position, a carbonyl group at the 4-position, and a thiocarbonyl group at the 2-position. Its chemical formula is C₄H₆N₂OS, and its IUPAC name is 5-methyl-2-sulfanylideneimidazolidin-4-one[2].

A key feature of the 2-thiohydantoin ring system is its potential for tautomerism. Tautomers are isomers of a compound that differ only in the position of a proton and a double bond. For 5-Methyl-2-thiohydantoin, the primary tautomeric equilibrium exists between the thione (amide) form and the thiol (imidic acid) form.

Spectroscopic and computational studies on thiohydantoins suggest that the thione form is generally the more stable and predominant tautomer in both solution and the solid state. The stability of the thione form can be attributed to the greater strength of the C=O and C=S double bonds compared to the C=N and C-O/C-S single bonds in the thiol form.

Physicochemical Properties

The physicochemical properties of 5-Methyl-2-thiohydantoin are crucial for its handling, formulation, and biological activity. The following table summarizes its key properties.

| Property | Value | Source |

| Molecular Formula | C₄H₆N₂OS | [2] |

| Molecular Weight | 130.17 g/mol | [2] |

| CAS Number | 33368-94-4 | [2] |

| IUPAC Name | 5-methyl-2-sulfanylideneimidazolidin-4-one | [2] |

| Melting Point | Not experimentally determined in the searched literature. Estimated to be in the range of 150-200 °C based on similar thiohydantoin structures. | |

| Solubility | No quantitative data found. Generally, thiohydantoins exhibit moderate solubility in polar organic solvents like DMSO and ethanol, and limited solubility in water and nonpolar solvents. | |

| Appearance | Typically a white to off-white crystalline solid. |

Synthesis of 5-Methyl-2-thiohydantoin

A common and straightforward method for the synthesis of 5-substituted-2-thiohydantoins is the condensation of an α-amino acid with thiourea[5]. For the synthesis of 5-Methyl-2-thiohydantoin, L-alanine is the corresponding α-amino acid precursor.

Experimental Protocol: Synthesis from L-Alanine and Thiourea

This protocol is a generalized procedure based on the literature for the synthesis of 2-thiohydantoins[5].

Materials:

-

L-Alanine

-

Thiourea

-

Ethanol (or other suitable recrystallization solvent)

-

Round-bottom flask

-

Heating mantle or oil bath

-

Condenser

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, combine L-alanine and thiourea in a 1:1 to 1:3 molar ratio.

-

Heating: Heat the mixture using a heating mantle or an oil bath to a temperature between 170 °C and 220 °C. The solid mixture will melt and the reaction will proceed in the molten state. The reaction is typically carried out for 1-3 hours.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The resulting solid mass is then dissolved in a minimal amount of hot ethanol.

-

Purification: The crude product is purified by recrystallization. Allow the ethanolic solution to cool slowly to room temperature, and then place it in an ice bath to facilitate crystallization.

-

Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold ethanol, and dry them under vacuum.

Causality Behind Experimental Choices:

-

Solvent-free reaction: The high-temperature melt condition drives the condensation reaction forward by removing the volatile byproducts (water and ammonia). This also simplifies the reaction setup and work-up.

-

Excess Thiourea: Using a molar excess of thiourea can help to drive the reaction to completion.

-

Recrystallization: This is a standard and effective method for purifying solid organic compounds. The choice of solvent is critical; the desired compound should be soluble in the hot solvent and insoluble or sparingly soluble in the cold solvent.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and characterization of 5-Methyl-2-thiohydantoin.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. The following data is for spectra recorded in DMSO-d₆.

| ¹H NMR (DMSO-d₆) | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| H-5 | ~4.2 | Quartet (q) | Methine proton at the 5-position |

| CH₃ | ~1.3 | Doublet (d) | Methyl protons at the 5-position |

| N1-H | ~10.5 | Broad singlet (br s) | Amide proton at the 1-position |

| N3-H | ~9.0 | Broad singlet (br s) | Amide proton at the 3-position |

| ¹³C NMR (DMSO-d₆) | Chemical Shift (δ, ppm) | Assignment |

| C=S (C2) | ~182 | Thiocarbonyl carbon |

| C=O (C4) | ~175 | Carbonyl carbon |

| C5 | ~55 | Methine carbon at the 5-position |

| CH₃ | ~18 | Methyl carbon |

Interpretation:

-

The downfield chemical shifts of the N-H protons are characteristic of amide protons involved in hydrogen bonding.

-

The ¹³C NMR spectrum clearly distinguishes between the thiocarbonyl and carbonyl carbons, with the thiocarbonyl carbon appearing further downfield due to the lower electronegativity and larger size of sulfur compared to oxygen.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands for 5-Methyl-2-thiohydantoin are:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretching | 3200-3400 (broad) |

| C-H | Stretching | 2850-3000 |

| C=O | Stretching | ~1740 |

| C=S | Stretching | ~1200 |

| C-N | Stretching | 1350-1450 |

Interpretation:

-

The broad N-H stretching band indicates the presence of hydrogen bonding.

-

The strong absorption around 1740 cm⁻¹ is a clear indication of the carbonyl group.

-

The C=S stretching vibration is typically weaker and can be found in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 5-Methyl-2-thiohydantoin (MW = 130.17), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 130.

Predicted Fragmentation Pathway:

Sources

- 1. jchemrev.com [jchemrev.com]

- 2. jchemrev.com [jchemrev.com]

- 3. Synthesis and crystal structure of (S)-5-isopropyl-5-methyl-2-thiohydantoin | European Journal of Chemistry [eurjchem.com]

- 4. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]

- 5. A Simple Synthesis of 2-Thiohydantoins† - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 5-Methyl-2-thiohydantoin from Alanine

Abstract

This technical guide provides a comprehensive overview of the synthesis of 5-methyl-2-thiohydantoin from the amino acid alanine. Intended for researchers, scientists, and professionals in drug development, this document delves into the two primary synthetic methodologies: the direct condensation of alanine with thiourea and the isothiocyanate-based approach, reminiscent of the foundational chemistry of the Edman degradation. Beyond mere procedural outlines, this guide elucidates the underlying chemical principles, offers detailed, field-tested experimental protocols, and presents a framework for the self-validation of the synthesized product through spectroscopic analysis. Our objective is to equip the scientific community with a robust and reliable resource for the preparation of this important heterocyclic compound.

Introduction: The Significance of 5-Methyl-2-thiohydantoin

Thiohydantoins are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery.[1] The thiohydantoin scaffold is a key structural motif in a variety of pharmacologically active molecules, exhibiting a broad spectrum of biological activities, including anticonvulsant, anti-cancer, and antimicrobial properties. 5-Methyl-2-thiohydantoin, derived from the simple amino acid alanine, serves as a fundamental building block in the synthesis of more complex and substituted thiohydantoin derivatives. Its preparation is a common undertaking in synthetic organic chemistry and is pivotal for the exploration of new therapeutic agents.

The synthesis of 5-methyl-2-thiohydantoin is also of academic importance as it exemplifies key concepts in heterocyclic chemistry and reaction mechanisms. The methodologies described herein are not only practical for the production of this specific compound but also offer insights into the broader chemistry of amino acids and their transformation into valuable synthetic intermediates.

Mechanistic Insights into Thiohydantoin Formation

The synthesis of 5-methyl-2-thiohydantoin from alanine can be primarily achieved through two distinct and mechanistically informative pathways. Understanding the causality behind these reactions is paramount for optimizing reaction conditions and ensuring the successful isolation of the target compound.

Pathway A: Direct Condensation with Thiourea

This classical approach involves the direct reaction of alanine with thiourea at elevated temperatures.[2] The reaction proceeds through a multi-step mechanism that begins with a nucleophilic attack of one of the amino groups of thiourea on the carboxylic acid of alanine, leading to the formation of a thioureido acid intermediate with the elimination of water. Subsequently, an intramolecular cyclization occurs, where the α-amino group of the alanine residue attacks the thiocarbonyl carbon of the thiourea moiety. This is followed by the elimination of ammonia to yield the stable 5-methyl-2-thiohydantoin ring.

A key advantage of this method is its operational simplicity and the use of readily available and inexpensive starting materials.[2]

Reaction Mechanism: Alanine with Thiourea

Caption: Proposed mechanism for the synthesis of 5-Methyl-2-thiohydantoin from Alanine and Thiourea.

Pathway B: The Isothiocyanate Approach

Drawing from the principles of the Edman degradation, the reaction of alanine with an isothiocyanate, such as phenylisothiocyanate, provides a more controlled and often higher-yielding route to the corresponding thiohydantoin.[3] This method is typically carried out in a two-step process.

-

Coupling: Under mildly alkaline conditions, the deprotonated α-amino group of alanine acts as a nucleophile and attacks the electrophilic carbon of the isothiocyanate. This results in the formation of a phenylthiocarbamoyl (PTC)-alanine derivative. The alkaline pH is crucial to ensure the amino group is sufficiently nucleophilic.

-

Cyclization and Cleavage: In the presence of a strong acid, the sulfur atom of the PTC-derivative attacks the carbonyl carbon of the alanine moiety. This intramolecular cyclization leads to the formation of a thiazolinone intermediate, which subsequently rearranges to the more stable phenylthiohydantoin derivative, in this case, 3-phenyl-5-methyl-2-thiohydantoin. When using a simpler isothiocyanate, the analogous 5-methyl-2-thiohydantoin is formed.

Reaction Workflow: Isothiocyanate Method

Caption: General workflow for the isothiocyanate-based synthesis of a 5-methyl-2-thiohydantoin derivative.

Experimental Protocols

The following protocols are presented as a starting point for the synthesis of 5-methyl-2-thiohydantoin. Researchers should adapt these procedures based on their specific laboratory conditions and safety protocols.

Protocol A: Synthesis via Direct Condensation with Thiourea

This protocol is adapted from the method described by Wang et al. and offers a straightforward, solvent-free approach.[2]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| L-Alanine | 89.09 | 10 | 0.89 g |

| Thiourea | 76.12 | 30 | 2.28 g |

| Water | 18.02 | - | As needed |

| Ethyl Acetate | 88.11 | - | As needed |

Procedure:

-

Combine L-alanine (10 mmol, 0.89 g) and thiourea (30 mmol, 2.28 g) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Heat the mixture in an oil bath to 180 °C with continuous stirring. The mixture will melt and become a homogenous liquid.

-

Maintain the reaction at 180 °C for 45 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the flask to cool slightly. While still warm, carefully add 20 mL of water to dissolve the solidifying mixture.

-

Reheat the solution gently to ensure all solids are dissolved, then allow it to cool to room temperature.

-

Place the flask in a refrigerator (4 °C) for at least 3 hours to facilitate crystallization of the product.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold water.

-

The mother liquor can be extracted with ethyl acetate to recover any remaining product.

-

The crude product can be further purified by recrystallization from water or an ethanol/water mixture.

Protocol B: Synthesis via Phenylisothiocyanate

This protocol is a modification of the general procedure for the preparation of phenylthiohydantoins and is suitable for smaller-scale synthesis.[3]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| DL-Alanine | 89.09 | 10 | 0.89 g |

| Phenylisothiocyanate | 135.19 | 10 | 1.19 mL |

| Pyridine | 79.10 | - | 25 mL |

| Water | 18.02 | - | 25 mL |

| 1M NaOH | 40.00 | - | As needed |

| 1M HCl | 36.46 | - | As needed |

| Benzene | 78.11 | - | For extraction |

Procedure:

-

Dissolve DL-alanine (10 mmol, 0.89 g) in a mixture of 25 mL of water and 25 mL of pyridine in a round-bottom flask.

-

Adjust the pH of the solution to approximately 9 using 1M NaOH.

-

Heat the solution to 40 °C and add phenylisothiocyanate (10 mmol, 1.19 mL) with vigorous stirring.

-

Maintain the pH at 9 by the dropwise addition of 1M NaOH. The reaction is complete when the consumption of alkali ceases (typically within 30-60 minutes).

-

Remove excess pyridine and phenylisothiocyanate by repeated extractions with equal volumes of benzene.

-

Acidify the aqueous layer with 1M HCl to precipitate the PTC-alanine intermediate.

-

Isolate the PTC-alanine by filtration.

-

Suspend the PTC-alanine in 30 mL of 1N HCl and reflux for 2 hours to effect cyclization.

-

Concentrate the reaction mixture to dryness in vacuo to remove excess HCl.

-

The resulting crude 5-methyl-3-phenyl-2-thiohydantoin can be recrystallized from an acetic acid/water mixture.

Product Characterization and Validation

The identity and purity of the synthesized 5-methyl-2-thiohydantoin must be confirmed through rigorous spectroscopic analysis. This self-validating approach ensures the trustworthiness of the experimental outcome.

Expected Spectroscopic Data for 5-Methyl-2-thiohydantoin:

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the methyl protons, the methine proton at the 5-position, and the two N-H protons of the thiohydantoin ring. |

| ¹³C NMR | Resonances for the methyl carbon, the C5 carbon, the carbonyl carbon (C4), and the thiocarbonyl carbon (C2). A spectrum can be found on PubChem.[4] |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching, C=O stretching, and C=S stretching.[5] |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 5-methyl-2-thiohydantoin (130.17 g/mol ).[4][6] |

Researchers should compare the obtained spectra with literature data to confirm the structure of the synthesized compound. The NIST WebBook provides a reference mass spectrum for 4-Imidazolidinone, 5-methyl-2-thioxo-.[6]

Conclusion

This technical guide has detailed two robust and reliable methods for the synthesis of 5-methyl-2-thiohydantoin from alanine. By providing not only the "how" but also the "why" through mechanistic discussions, we empower researchers to approach these syntheses with a deeper understanding. The inclusion of detailed protocols and a framework for spectroscopic validation ensures that scientists can confidently prepare and characterize this valuable chemical building block. The principles and techniques outlined herein are broadly applicable and should serve as a valuable resource for the synthetic and medicinal chemistry communities.

References

-

Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Journal of Chemical Reviews. [Link]

-

Supporting Information - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

-

5-Methyl-3-phenyl-2-thiohydantoin - Optional[FTIR] - Spectrum - SpectraBase. SpectraBase. [Link]

-

5-Methyl-2-thioxo-4-imidazolidinone | C4H6N2OS | CID 3032907 - PubChem. PubChem. [Link]

-

4-Imidazolidinone, 5-methyl-2-thioxo- - NIST WebBook. NIST. [Link]

-

A Simple Synthesis of 2-Thiohydantoins† - PMC - PubMed Central - NIH. National Institutes of Health. [Link]

-

Original Article: Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Journal of Chemical Reviews. [Link]

-

Crystal structures and conformations of 5-benzyl-2-thiohydantoin and its 1-acetylated derivative. Spectroscopy Letters. [Link]

-

Preparation of Phenyl Thiohydantoins from Some Natural Amino Acids. - SciSpace. Acta Chemica Scandinavica. [Link]

Sources

- 1. jchemrev.com [jchemrev.com]

- 2. A Simple Synthesis of 2-Thiohydantoins† - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. 5-Methyl-2-thioxo-4-imidazolidinone | C4H6N2OS | CID 3032907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. 4-Imidazolidinone, 5-methyl-2-thioxo- [webbook.nist.gov]

An In-depth Technical Guide to 5-Methyl-2-thiohydantoin: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-2-thiohydantoin is a heterocyclic organic compound that serves as a crucial scaffold in medicinal chemistry and drug discovery. As a derivative of thiohydantoin, it belongs to a class of molecules recognized for their diverse pharmacological activities. The strategic incorporation of a methyl group at the 5-position and a thiocarbonyl group at the 2-position of the hydantoin ring imparts specific physicochemical properties that influence its biological interactions. This guide provides a comprehensive overview of 5-Methyl-2-thiohydantoin, detailing its chemical identity, synthesis, reactivity, and significant applications in modern research.

The formal identification of this compound is essential for regulatory and research documentation. Its International Union of Pure and Applied Chemistry (IUPAC) name is 5-methyl-2-sulfanylideneimidazolidin-4-one .[1][2] It is registered under the Chemical Abstracts Service (CAS) number 33368-94-4 .[1][2]

Physicochemical Properties

The molecular structure of 5-Methyl-2-thiohydantoin dictates its physical and chemical behavior. Understanding these properties is fundamental for its application in experimental settings, from designing synthetic routes to formulating it for biological assays.

| Property | Value | Source |

| IUPAC Name | 5-methyl-2-sulfanylideneimidazolidin-4-one | [1][2] |

| CAS Number | 33368-94-4 | [1][2] |

| Molecular Formula | C₄H₆N₂OS | [1][2][3] |

| Molecular Weight | 130.17 g/mol | [1][2][3] |

| Density | 1.37 g/cm³ | [3] |

Synthesis of 5-Methyl-2-thiohydantoin

The synthesis of 5-Methyl-2-thiohydantoin is most commonly achieved through the condensation of an α-amino acid, specifically alanine, with a thiourea derivative. This reaction provides a straightforward and efficient route to the desired thiohydantoin ring system.

Experimental Protocol: Synthesis from L-Alanine and Thiourea

This protocol is adapted from established methods for the synthesis of 2-thiohydantoin derivatives.[1] The underlying principle involves the nucleophilic attack of the amino group of the amino acid on the thiocarbonyl group of thiourea, followed by intramolecular cyclization.

Materials:

-

L-Alanine

-

Thiourea

-

High-boiling point solvent (e.g., oil bath)

-

Reaction flask with reflux condenser

-

Stirring apparatus

Procedure:

-

Combine L-alanine and thiourea in a 1:3 molar ratio in a round-bottom flask.

-

Heat the mixture in an oil bath under reflux conditions. The mixture will liquefy and may fume.

-

Maintain the reaction at reflux with stirring for the appropriate time to ensure complete conversion. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The crude product can be purified through filtration and subsequent washing with a suitable solvent to remove unreacted starting materials.

-

Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Causality of Experimental Choices:

-

Excess Thiourea: Using a threefold excess of thiourea helps to drive the reaction to completion by ensuring that the amino acid is the limiting reagent.

-

High Temperature: The reaction requires thermal energy to overcome the activation barrier for both the initial amide bond formation and the subsequent cyclization and dehydration/deamination steps.

-

Solvent-Free or High-Boiling Point Solvent: This approach allows for the high temperatures necessary for the reaction to proceed efficiently.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 5-Methyl-2-thiohydantoin.

Chemical Reactivity and Stability

The thiohydantoin ring is a versatile scaffold that can undergo a variety of chemical transformations. The presence of the thiocarbonyl group, amide functionalities, and an acidic proton at the N3 position governs its reactivity.

-

Alkylation: The sulfur atom of the thiocarbonyl group is nucleophilic and can be selectively alkylated, for instance, with methyl iodide in the presence of a base.[4]

-

Condensation at C-5: The methylene group at the C-5 position is a nucleophilic center, allowing for condensation reactions with aldehydes to form 5-arylidene-2-thiohydantoin derivatives.[4][5] This is a common strategy to diversify the thiohydantoin scaffold for structure-activity relationship (SAR) studies.

-

Hydrolysis: Under basic conditions, the thiohydantoin ring can undergo hydrolysis to open the ring and form thioureido-acids.[4] The stability of the ring is pH-dependent.

Applications in Drug Development and Research

Thiohydantoin derivatives, including 5-Methyl-2-thiohydantoin, are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[4][6]

-

Anticancer Activity: Numerous 5-substituted-2-thiohydantoin analogs have demonstrated potent anticancer activity.[7][8] They can exert their effects through various mechanisms, including the inhibition of enzymes like DNA topoisomerase I and the disruption of microtubule polymerization.[4][7]

-

Antimicrobial and Antifungal Properties: The thiohydantoin scaffold is present in compounds with significant antibacterial and antifungal activities.[4][5][9] For example, certain 5-arylidine-2-thiohydantoins have shown inhibitory activity against Mycobacterium tuberculosis.[4]

-

Antidiabetic Potential: Thiohydantoin derivatives are being investigated as potential antidiabetic agents.[9] They can act as inhibitors of enzymes such as α-glucosidase and α-amylase, which are involved in carbohydrate metabolism.[9]

-

Other Therapeutic Areas: The versatility of the thiohydantoin core has led to its exploration in a multitude of other therapeutic areas, including as antiviral agents, anti-inflammatory compounds, and androgen receptor antagonists.[7][10]

Analytical Characterization

The unambiguous identification and purity assessment of 5-Methyl-2-thiohydantoin require the use of various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

¹H NMR:

-

N-H Protons: The protons on the nitrogen atoms (N1-H and N3-H) are expected to appear as broad singlets at a lower field (higher ppm) compared to their hydantoin counterparts, typically in the range of 9-12 ppm in DMSO-d₆.[11]

-

C5-H Proton: A quartet corresponding to the proton at the chiral center (C5).

-

C5-CH₃ Protons: A doublet for the methyl group protons.

¹³C NMR:

-

C2 (C=S): The thiocarbonyl carbon is the most deshielded, appearing at a significantly lower field than a typical carbonyl carbon, often in the range of 180-200 ppm.[11]

-

C4 (C=O): The carbonyl carbon will resonate in the typical range for an amide carbonyl, around 170-175 ppm.[11]

-

C5: The carbon of the chiral center.

-

C5-CH₃: The methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

-

N-H Stretching: Broad peaks in the region of 3100-3400 cm⁻¹.[11]

-

C=O Stretching: A strong, sharp absorption band around 1700-1750 cm⁻¹.[11]

-

C=S Stretching: A peak in the region of 1100-1300 cm⁻¹, which is generally weaker than the C=O stretch.[11]

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion Peak (M⁺): An intense molecular ion peak is expected at an m/z corresponding to the molecular weight of 5-Methyl-2-thiohydantoin (130.17).[12]

-

Fragmentation Pattern: The fragmentation pattern can provide structural information, with common losses including fragments of the side chain and parts of the heterocyclic ring.

General Analytical Workflow

Caption: Analytical workflow for the characterization of 5-Methyl-2-thiohydantoin.

Conclusion

5-Methyl-2-thiohydantoin is a molecule of significant interest to the scientific community, particularly in the field of drug discovery. Its straightforward synthesis, versatile reactivity, and the broad spectrum of biological activities exhibited by its derivatives make it an attractive scaffold for the development of novel therapeutic agents. A thorough understanding of its chemical and physical properties, as well as the application of robust analytical techniques, are paramount for its successful utilization in research and development.

References

-

PubChem. 5-Methyl-2-thioxo-4-imidazolidinone. Available from: [Link]

-

ChemBK. 5-Methyl-2-thiohydantoin. Available from: [Link]

-

PubChem. 5-Methyl-2-thiohydantoin. Available from: [Link]

-

Mezoughi, A. B., et al. (2021). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Journal of Chemical Reviews, 3(3), 196-218. Available from: [Link]

-

Journal of Chemical Reviews. (2021). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Available from: [Link]

-

Taylor & Francis Online. (2010). Thiohydantoins: synthetic strategies and chemical reactions. Journal of Sulfur Chemistry, 31(1), 55-81. Available from: [Link]

-

MDPI. (2023). [4+2]-Cycloaddition to 5-Methylidene-Hydantoins and 5-Methylidene-2-Thiohydantoins in the Synthesis of Spiro-2-Chalcogenimidazolones. Molecules, 28(5), 2356. Available from: [Link]

-

HETEROCYCLES. (2007). SYNTHESIS OF 5-CHLOROMETHYLENE HYDANTOINS AND THIOHYDANTOINS. HETEROCYCLES, 71(1), 117-122. Available from: [Link]

-

ResearchGate. Recent applications of hydantoin and thiohydantoin in medicinal chemistry. Available from: [Link]

-

PubMed. (2021). Synthesis and biological activity of 5-aryliden-2-thiohydantoin S-aryl derivatives. Bioorganic Chemistry, 114, 105108. Available from: [Link]

-

PubMed. (2019). Recent applications of hydantoin and thiohydantoin in medicinal chemistry. European Journal of Medicinal Chemistry, 164, 587-603. Available from: [Link]

-

Nature. (2024). Synthesis and evaluation of novel thiohydantoin derivatives for antidiabetic activity using in silico in vitro and in vivo methods. Scientific Reports, 14(1), 1-18. Available from: [Link]

-

ijrpr.com. A COMPREHENSIVE REVIEW ON THIOHYDANTOIN: SYNTHESIS, PROPERTIES, AND APPLICATIONS. Available from: [Link]

-

ResearchGate. Synthesis and Biological Activity of 5-aryliden-2-thiohydantoin S-aryl Derivatives. Available from: [Link]

-

Ijres.org. A Review of the Physicochemical Approach to the Analysis of 2-Thiohydantoin. Available from: [Link]

-

MDPI. (2022). Synthesis, NMR analysis and applications of isotope-labelled hydantoins. Molecules, 27(19), 6598. Available from: [Link]

-

PubChem. 5-Methylhydantoin. Available from: [Link]

-

ResearchGate. (2020). Synthesis,Reactions and Applications of 2-Thiohydantoin. Available from: [Link]

-

ResearchGate. Design of Novel Thiohydantoin Derivatives and Exploration their Physico-Chemical Parameters. Available from: [Link]

-

ResearchGate. Synthesis, Spectroscopic Characterization, and Crystal Structure Analysis of rac-2-thiohydantoin-methionine. Available from: [Link]

-

RACO. (2009). Synthesis and Mass Spectral Fragmentation Patterns of some 2-Thiohydantoin, Salicyladazine and Pyradazine Derivatives. Afinidad, 66(542), 331-335. Available from: [Link]

-

ResearchGate. Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. Available from: [Link]

Sources

- 1. A Simple Synthesis of 2-Thiohydantoins† - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Methyl-2-thioxo-4-imidazolidinone | C4H6N2OS | CID 3032907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. jchemrev.com [jchemrev.com]

- 5. jchemrev.com [jchemrev.com]

- 6. Recent applications of hydantoin and thiohydantoin in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijrpr.com [ijrpr.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and evaluation of novel thiohydantoin derivatives for antidiabetic activity using in silico in vitro and in vivo methods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and biological activity of 5-aryliden-2-thiohydantoin S-aryl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. raco.cat [raco.cat]

An In-depth Technical Guide to 5-Methyl-2-thiohydantoin: Discovery, Synthesis, and Applications

This guide provides a comprehensive technical overview of 5-Methyl-2-thiohydantoin, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its historical discovery, detail its synthetic routes with mechanistic insights, present its physicochemical properties, and explore its applications in drug discovery and development. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough understanding of this important molecular scaffold.

Introduction: The Thiohydantoin Scaffold

Thiohydantoins are a class of heterocyclic compounds that are sulfur analogs of hydantoins, where a thiocarbonyl group replaces one or both carbonyl groups.[1] The 2-thiohydantoin core, in particular, is considered a "privileged scaffold" in medicinal chemistry due to its versatile structure and broad range of pharmacological activities.[2][3] The ability to easily modify the thiohydantoin backbone at various positions allows for the fine-tuning of its steric, electronic, and hydrophobic properties, making it a valuable template for designing novel therapeutic agents.[1] These compounds have demonstrated a wide array of biological activities, including anticancer, antimicrobial, antiviral, antidiabetic, and anti-inflammatory properties.[4][5][6][7]

Discovery and Historical Context

The history of 5-Methyl-2-thiohydantoin is intrinsically linked to the broader exploration of thiohydantoin chemistry. Early methods for the synthesis of 2-thiohydantoins involved the reaction of α-amino acids with thiocyanate or isothiocyanate derivatives.[1][8] One of the foundational methods was reported by Johnson et al., who synthesized 2-thiohydantoin from acyl α-amino acid derivatives.[1][8]

The direct synthesis of 5-substituted-2-thiohydantoins, including 5-Methyl-2-thiohydantoin, gained prominence with the development of more efficient synthetic methodologies. A notable and straightforward method involves the reaction of α-amino acids, such as alanine, with thiourea.[9][10] This reaction, often carried out at elevated temperatures, provides a direct route to the corresponding 5-substituted-2-thiohydantoin.[9][10] Interestingly, it was observed that the reaction of L-cysteine with thiourea also unexpectedly yields 5-methyl-2-thiohydantoin, likely due to thermal desulfurization.[10]

Synthesis of 5-Methyl-2-thiohydantoin

The synthesis of 5-Methyl-2-thiohydantoin can be achieved through several key methodologies. As a Senior Application Scientist, understanding the nuances of these synthetic routes is crucial for optimizing reaction conditions and scaling up production for research or commercial purposes.

From α-Amino Acids and Thiourea

A common and cost-effective method for preparing 2-thiohydantoin derivatives is by heating a mixture of an α-amino acid and thiourea.[9][10] This approach offers simplicity, readily available starting materials, and a straightforward work-up.[10]

Experimental Protocol: Synthesis of 5-Methyl-2-thiohydantoin from Alanine and Thiourea

Materials:

-

L-Alanine

-

Thiourea

-

Heating mantle or oil bath

-

Round-bottom flask

-

Condenser

Procedure:

-

Combine equimolar amounts of L-alanine and thiourea in a round-bottom flask.

-

Heat the mixture under reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, the mixture is cooled to room temperature.

-

The resulting solid product, 5-Methyl-2-thiohydantoin, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

The proposed mechanism for this reaction involves the initial formation of a thioureido acid intermediate, which then undergoes intramolecular cyclization with the elimination of water to form the 5-Methyl-2-thiohydantoin ring.

Caption: Synthesis of 5-Methyl-2-thiohydantoin from Alanine and Thiourea.

Modified Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a classic multicomponent reaction used to synthesize hydantoins from carbonyl compounds, potassium cyanide, and ammonium carbonate.[11][12][13][14] While the direct application to thiohydantoins is less common, variations of this reaction can be employed. A more relevant approach for thiohydantoins involves the use of thiourea or its derivatives. For instance, a variation involves the reaction of ketones with ammonium monothiocarbamate and sodium cyanide to yield 4-thiohydantoins.[11]

A solid-phase synthesis approach has also been reported for producing novel 2-thiohydantoins, which can be adapted for 5-Methyl-2-thiohydantoin.[1] This method involves a series of steps on a solid support, followed by cleavage to yield the final product.[1]

Caption: Generalized pathway for thiohydantoin synthesis via a Bucherer-Bergs type reaction.

Physicochemical Properties of 5-Methyl-2-thiohydantoin

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in drug development, including formulation and pharmacokinetic studies.

| Property | Value | Reference |

| Molecular Formula | C4H6N2OS | [15] |

| Molar Mass | 130.17 g/mol | [15][16] |

| Density | 1.37 g/cm³ | [15] |

| Appearance | White powder (typical) | [17] |

| Melting Point | 212-215 °C (for a derivative) | [17] |

| Hydrogen Bond Donor Count | 2 | [16] |

| Hydrogen Bond Acceptor Count | 2 | [16] |

| Rotatable Bond Count | 0 | [16] |

Applications in Drug Discovery and Medicinal Chemistry

The 2-thiohydantoin scaffold, including 5-methyl substituted derivatives, is a cornerstone in modern medicinal chemistry. Its derivatives have been extensively investigated for a multitude of therapeutic applications.

Anticancer Activity

Numerous 5-substituted-2-thiohydantoin analogs have been synthesized and evaluated as novel antitumor agents.[6][18][19] These compounds have shown cytotoxic activity against a variety of cancer cell lines, including breast, lung, and prostate cancers.[5] The mechanism of action often involves the inhibition of crucial cellular processes such as tubulin polymerization or the modulation of cell cycle regulatory pathways.[5] For instance, certain 5-benzylidene-2-thiohydantoin derivatives have been identified as potent inhibitors of NADPH oxidase (NOX), enzymes implicated in various pathologies including cancer.[1]

Antimicrobial and Antiviral Properties

Thiohydantoin derivatives have demonstrated significant potential as antimicrobial and antiviral agents.[5] They have shown inhibitory activity against a range of pathogens, including bacteria and viruses like Herpes Simplex Virus (HSV) and HIV.[5][6] The mode of action is often attributed to the inhibition of key viral or bacterial enzymes necessary for replication.[5]

Antidiabetic and Anti-inflammatory Activities

The versatile thiohydantoin scaffold has also been explored for the treatment of metabolic and inflammatory diseases. Some derivatives act as insulin sensitizers and enzyme inhibitors, showing promise as antidiabetic drugs.[5][7] Additionally, certain thiohydantoins exhibit anti-inflammatory properties by reducing the expression of pro-inflammatory cytokines.[5]

Conclusion

5-Methyl-2-thiohydantoin, as a member of the broader class of 2-thiohydantoins, represents a molecule of considerable interest to the scientific community. Its straightforward synthesis, coupled with the vast therapeutic potential of its derivatives, ensures its continued relevance in the field of drug discovery. This guide has provided a detailed overview of its discovery, synthesis, properties, and applications, offering valuable insights for researchers and professionals dedicated to the advancement of medicinal chemistry. The ease of structural modification of the thiohydantoin core will undoubtedly lead to the discovery of new and more potent therapeutic agents in the future.

References

-

Al-Majdhoub, M., et al. (2021). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Journal of Chemical Reviews, 3(3), 209-242. [Link]

-

ChemBK. 5-Methyl-2-thiohydantoin - Physico-chemical Properties. [Link]

-

Wikipedia. Bucherer–Bergs reaction. [Link]

-

Al-Majdhoub, M., et al. (2021). Original Article: Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Journal of Chemical Reviews. [Link]

-

Kim, S., et al. (2006). A Simple Synthesis of 2-Thiohydantoins. Molecules, 11(3), 159-166. [Link]

-

Kim, S., et al. (2006). A Simple Synthesis of 2-Thiohydantoins. Molecules, 11(3), 159-166. [Link]

-

Arooj, M., et al. (2020). Recent applications of hydantoin and thiohydantoin in medicinal chemistry. ResearchGate. [Link]

-

Cimrová, V. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(15), 4645. [Link]

-

Cimrová, V. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia MDPI. [Link]

-

al-Obaid, A. M., et al. (1996). 5-substituted-2-thiohydantoin analogs as a novel class of antitumor agents. Anticancer Drugs, 7(8), 873-880. [Link]

-

Elhady, H. A., et al. (2020). Synthesis, Reactions and Applications of 2-Thiohydantoin. ResearchGate. [Link]

-

International Journal of Research and Publication Reviews. (2023). A COMPREHENSIVE REVIEW ON THIOHYDANTOIN: SYNTHESIS, PROPERTIES, AND APPLICATIONS. [Link]

-

al-Obaid, A. M., et al. (1996). 5-Substituted-2-thiohydantoin analogs as a novel class of antitumor agents. ResearchGate. [Link]

-

Bukhari, A., et al. (2024). Synthesis and evaluation of novel thiohydantoin derivatives for antidiabetic activity using in silico in vitro and in vivo methods. Scientific Reports, 14(1), 18036. [Link]

-

Al-Obaid, A. M., et al. (1996). 5-Substituted-2-thiohydantoin analogs as a novel class of antitumor agents. BUE Scholar. [Link]

-

Bentham Science. (2023). Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies. [Link]

-

Lee, J., et al. (2019). Recent applications of hydantoin and thiohydantoin in medicinal chemistry. European Journal of Medicinal Chemistry, 164, 586-612. [Link]

-

Bukhari, A., et al. (2024). Synthesis and evaluation of novel thiohydantoin derivatives for antidiabetic activity using in silico in vitro and in vivo methods. National Institutes of Health. [Link]

-

International Journal of Research in Engineering and Science. (2023). A Review of the Physicochemical Approach to the Analysis of 2-Thiohydantoin. [Link]

-

MDPI. (2023). [4+2]-Cycloaddition to 5-Methylidene-Hydantoins and 5-Methylidene-2-Thiohydantoins in the Synthesis of Spiro-2-Chalcogenimidazolones. [Link]

-

PubChem. 5-Methyl-2-thioxo-4-imidazolidinone. [Link]

-

Bae, Y. S., et al. (2016). Synthesis and biological evaluation of 3-substituted 5-benzylidene-1-methyl-2-thiohydantoins as potent NADPH oxidase (NOX) inhibitors. Bioorganic & Medicinal Chemistry, 24(18), 4144-4151. [Link]

-

Gotmare, P. A., et al. (2023). Design of Novel Thiohydantoin Derivatives and Exploration their Physico-Chemical Parameters. ResearchGate. [Link]

-

ResearchGate. (2022). Synthesis and Biological Activity of 5-aryliden-2-thiohydantoin S-aryl Derivatives. [Link]

-

ResearchGate. (2018). Synthesis and Reactivity of 5-Methylenehydantoins. [Link]

-

Tetrahedron. (2011). 5-Methylenehydantoins: synthesis and reactivity. [Link]

Sources

- 1. jchemrev.com [jchemrev.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent applications of hydantoin and thiohydantoin in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ijrpr.com [ijrpr.com]

- 6. researchgate.net [researchgate.net]

- 7. d-nb.info [d-nb.info]

- 8. jchemrev.com [jchemrev.com]

- 9. researchgate.net [researchgate.net]

- 10. A Simple Synthesis of 2-Thiohydantoins† - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. chembk.com [chembk.com]

- 16. 5-Methyl-2-thioxo-4-imidazolidinone | C4H6N2OS | CID 3032907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Synthesis and evaluation of novel thiohydantoin derivatives for antidiabetic activity using in silico in vitro and in vivo methods - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 5-substituted-2-thiohydantoin analogs as a novel class of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. "5-Substituted-2-thiohydantoin analogs as a novel class of antitumor ag" by A. M. Al-Obaid, H. I. El-Subbagh et al. [buescholar.bue.edu.eg]

A Technical Guide to the Spectroscopic Characterization of 5-Methyl-2-thiohydantoin

Introduction

5-Methyl-2-thiohydantoin is a five-membered heterocyclic compound belonging to the thiohydantoin class, which are sulfur analogs of hydantoins.[1] These scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities, including potential anticancer, antimicrobial, antiviral, and antidiabetic properties.[2][3][4] Given their therapeutic potential, the unambiguous structural confirmation and purity assessment of thiohydantoin derivatives are paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose.

This guide provides an in-depth analysis of the key spectroscopic data for 5-Methyl-2-thiohydantoin. It is designed to serve as a practical reference for researchers, offering not only characteristic data but also the underlying principles and standardized protocols for data acquisition. The insights herein are synthesized from established literature on thiohydantoin characterization, ensuring a foundation of scientific accuracy and reliability.[5]

Molecular Structure

The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure. 5-Methyl-2-thiohydantoin features a five-membered ring containing two nitrogen atoms, a carbonyl group at C4, a thiocarbonyl group at C2, and a methyl substituent at the C5 chiral center.

Caption: Standard workflow for NMR sample preparation and analysis.

-

Sample Preparation : Dissolve 5-10 mg of 5-Methyl-2-thiohydantoin in approximately 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆, in a standard 5 mm NMR tube. [2]The use of DMSO-d₆ is recommended to prevent the exchange of N-H protons with the solvent, allowing for their observation.

-

Instrumentation : Acquire spectra on a 300, 400, or 500 MHz NMR spectrometer.

-

¹H NMR Parameters :

-

Pulse Program : Standard single pulse.

-

Spectral Width : 0-12 ppm.

-

Number of Scans : 16-64, depending on sample concentration.

-

-

¹³C NMR Parameters :

-

Pulse Program : Standard proton-decoupled pulse program.

-

Spectral Width : 0-200 ppm.

-

Number of Scans : 1024 or more to achieve an adequate signal-to-noise ratio.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to bond vibrations. The spectrum of 5-Methyl-2-thiohydantoin is characterized by absorptions from the N-H, C=O, and C=S groups.

Table 3: Characteristic IR Absorption Bands for 5-Methyl-2-thiohydantoin

| Functional Group | Vibration Type | Approx. Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H | Stretch | 3200 - 3400 | Medium-Strong, Broad |

| C-H (sp³) | Stretch | 2950 - 3000 | Medium |

| C=O (Amide) | Stretch | 1700 - 1750 | Strong |

| N-H | Bend | 1590 - 1650 | Medium |

| C=S (Thioamide) | Stretch | 1050 - 1250 | Medium-Weak |

Note: The C=S stretch is often coupled with other vibrations and can be difficult to assign definitively. [6][7]

Experimental Protocol: FTIR-ATR Data Acquisition

-

Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan : Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum.

-

Sample Analysis : Place a small amount of the solid 5-Methyl-2-thiohydantoin sample directly onto the ATR crystal.

-

Data Collection : Apply pressure to ensure good contact and collect the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum.

-

Cleaning : Thoroughly clean the crystal after analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a molecule. It also provides structural information through the analysis of fragmentation patterns.

Table 4: Key Mass Spectrometry Data for 5-Methyl-2-thiohydantoin

| Ion Type | Formula | Calculated m/z | Description |

|---|---|---|---|

| [M+H]⁺ | C₄H₇N₂OS⁺ | 131.03 | Protonated molecular ion. |

| [M+Na]⁺ | C₄H₆N₂OSNa⁺ | 153.01 | Sodium adduct of the molecular ion. |

| [M]⁺˙ | C₄H₆N₂OS⁺˙ | 130.02 | Molecular ion (in EI). |

Fragmentation Pathway

Under ionization conditions, the 5-Methyl-2-thiohydantoin molecular ion can undergo fragmentation. A logical pathway involves the initial cleavage of the methyl group or fragmentation of the heterocyclic ring. The analysis of these fragments helps to confirm the molecular structure.

Caption: Plausible fragmentation pathways for the molecular ion of 5-Methyl-2-thiohydantoin.

Experimental Protocol: ESI-MS Data Acquisition

-

Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Instrumentation : Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.

-

Infusion : Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition : Acquire the mass spectrum in positive ion mode. The scan range should be set to include the expected m/z values (e.g., 50-300 amu). Key parameters to optimize include capillary voltage, cone voltage, and desolvation gas temperature and flow rate.

Conclusion

The spectroscopic characterization of 5-Methyl-2-thiohydantoin provides a distinct and verifiable fingerprint essential for its identification and quality control. The ¹H and ¹³C NMR spectra are defined by the chemical shifts influenced by the thiocarbonyl group, particularly the downfield shifts of the N3-H proton and the C2 carbon. The IR spectrum is characterized by strong absorptions from the N-H and C=O bonds. Finally, mass spectrometry confirms the molecular weight and offers structural validation through predictable fragmentation patterns. The combined application of these techniques, guided by the protocols and reference data in this guide, ensures a comprehensive and authoritative structural elucidation of this important heterocyclic compound.

References

-

El-Faham, A., et al. (2019). Synthesis, spectroscopy, and theoretical calculations of some 2-thiohydantoin derivatives as possible new fungicides. PubMed. [Link]

-

Venkatapathya, K., et al. (2019). Supporting Information: Nanocrystalline CdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones and a new class of carbazolyldihydropyrimidinones via an improved Biginelli protocol. The Royal Society of Chemistry. [Link]

-

Tale, R. H., et al. (2011). A Simple Synthesis of 2-Thiohydantoins. Molecules. [Link]

-

Al-Obaidi, A., & Al-Janabi, H. (2020). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. IntechOpen. [Link]

-

Weymouth-Wilson, A. C. (2017). Synthesis, NMR analysis and applications of isotope-labelled hydantoins. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]

-

Royal Society of Chemistry. (n.d.). Tunable hydantoin and base binary organocatalysts in ring-opening polymerizations. [Link]

-

El Moutaouakil Ala Allah, A., et al. (2021). Novel Thiohydantoin Derivatives: Design, Synthesis, Spectroscopic Characterization, Crystal Structure, SAR, DFT, Molecular Docking, Pharmacological and Toxicological activities. Semantic Scholar. [Link]

-

Perveen, F., et al. (2024). Synthesis and evaluation of novel thiohydantoin derivatives for antidiabetic activity using in silico in vitro and in vivo methods. Scientific Reports. [Link]

-

NIST. (n.d.). Hydantoin, 5-benzylidene-2-thio-. NIST Chemistry WebBook. [Link]

-

Abdel-Rahman, A. A. H. (2009). Synthesis and Mass Spectral Fragmentation Patterns of some 2-Thiohydantoin, Salicyladazine and Pyradazine Derivatives. RACO. [Link]

-

Kunimoto, K., et al. (2002). Crystal structures and conformations of 5-benzyl-2-thiohydantoin and its 1-acetylated derivative. Spectroscopy Letters. [Link]

-

PubChem. (n.d.). 5-Methylhydantoin. [Link]

-

SpectraBase. (n.d.). 5-Methyl-3-phenyl-2-thiohydantoin. [Link]

-

International Journal of Research Publication and Reviews. (2024). A COMPREHENSIVE REVIEW ON THIOHYDANTOIN: SYNTHESIS, PROPERTIES, AND APPLICATIONS. [Link]

-

Mediterr. J. Chem. (2024). Chemical Synthesis Strategies for Thiohydantoin Derivatives: A Comprehensive Review. [Link]

-

ResearchGate. (n.d.). Studied thiohydantoin analytes by LC/MS/MS. [Link]

-

Peda.net. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

Michigan State University. (n.d.). Infrared Spectroscopy. [Link]

-

Faizi, M., et al. (2023). MSModDetector: a tool for detecting mass shifts and post-translational modifications in individual ion mass spectrometry data. Bioinformatics. [Link]

-

ResearchGate. (n.d.). 13C-NMR Data for Methyl 5-thio-D-aldopentopyranosides. [Link]

-

ResearchGate. (2014). Protonation of 5-Methylhydantoin and Its Thio Derivatives in the Gas Phase: A Theoretical Study. [Link]

-

Chen, Y., et al. (2011). Complications in the Assignment of 14 and 28 Da Mass Shift Detected by Mass Spectrometry as in Vivo Methylation from Endogenous Proteins. Journal of the American Society for Mass Spectrometry. [Link]

-

ResearchGate. (n.d.). Fig. S11 13 C NMR signals of the -N(Me)2 carbons that were observed in.... [Link]

Sources

- 1. A Simple Synthesis of 2-Thiohydantoins† - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and evaluation of novel thiohydantoin derivatives for antidiabetic activity using in silico in vitro and in vivo methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijrpr.com [ijrpr.com]

- 5. Synthesis, spectroscopy, and theoretical calculations of some 2-thiohydantoin derivatives as possible new fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]

- 7. Infrared Spectroscopy [www2.chemistry.msu.edu]

An In-Depth Technical Guide to the Solubility and Stability of 5-Methyl-2-thiohydantoin for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 5-Methyl-2-thiohydantoin in Modern Drug Discovery

5-Methyl-2-thiohydantoin, a heterocyclic compound belonging to the thiohydantoin class, has garnered significant attention in medicinal chemistry and drug development.[1][2] Thiohydantoins, as a privileged scaffold, are integral to the structure of numerous pharmacologically active molecules, demonstrating a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[1] The substitution at the 5-position of the thiohydantoin ring, as in 5-Methyl-2-thiohydantoin, plays a crucial role in modulating its physicochemical properties and biological targets.[3]

A thorough understanding of the solubility and stability of 5-Methyl-2-thiohydantoin is paramount for its successful progression through the drug development pipeline. These fundamental physicochemical parameters influence everything from formulation design and bioavailability to storage conditions and shelf-life. This in-depth technical guide provides a comprehensive analysis of the solubility and stability of 5-Methyl-2-thiohydantoin, offering both theoretical insights and practical, field-proven experimental protocols to empower researchers in their quest for novel therapeutics.

I. Physicochemical Properties of 5-Methyl-2-thiohydantoin

Table 1: Key Physicochemical Properties of 5-Methyl-2-thiohydantoin and Related Analogs

| Property | 5-Methyl-2-thiohydantoin (Predicted/Inferred) | 2-Thiohydantoin | 5-Methylhydantoin |

| Molecular Formula | C4H6N2OS[4][5] | C3H4N2OS[6] | C4H6N2O2[7] |

| Molecular Weight | 130.17 g/mol [4][5] | 116.14 g/mol | 114.10 g/mol [7] |

| Appearance | White to off-white crystalline solid (Expected) | Crystalline solid[8] | Crystalline solid |

| Melting Point | Expected to be in a similar range to 2-thiohydantoin | 229-231 °C (decomposes) | Not available |

| pKa | Expected to be weakly acidic, similar to other thiohydantoins | Not available | Not available |

| LogP | Prediction suggests a relatively low value, indicating moderate lipophilicity | Not available | Not available |

II. Solubility Profile of 5-Methyl-2-thiohydantoin: A Multi-Solvent Perspective

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The presence of both a polar thioamide group and a nonpolar methyl group in 5-Methyl-2-thiohydantoin suggests a nuanced solubility profile across a range of solvents.

Qualitative Solubility Insights

Based on the general characteristics of thiohydantoins, 5-Methyl-2-thiohydantoin is expected to exhibit:

-

Good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which can effectively solvate the thiohydantoin ring.[2]

-

Moderate solubility in polar protic solvents such as ethanol and methanol, where hydrogen bonding interactions can occur.

-

Limited solubility in water, a common trait for many small organic molecules.

-

Poor solubility in nonpolar solvents like hexane and toluene.

Quantitative Solubility Data: Bridging the Gap with Experimental Protocols

While specific quantitative solubility data for 5-Methyl-2-thiohydantoin is scarce, data for the parent compound, 2-thiohydantoin, provides a valuable benchmark. For instance, 2-thiohydantoin exhibits a solubility of 50 mg/mL in DMSO.[9] In a common vehicle formulation for in vivo studies (10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline), a solubility of at least 2.5 mg/mL is achieved for 2-thiohydantoin.[9]

To address the lack of specific data for 5-Methyl-2-thiohydantoin, the following detailed experimental protocols are provided for researchers to determine its solubility in various solvents.

Experimental Protocol 1: Equilibrium Solubility Determination by the Shake-Flask Method

This method is the gold standard for determining the thermodynamic solubility of a compound.

Methodology:

-

Preparation of Saturated Solutions: Add an excess amount of 5-Methyl-2-thiohydantoin to a series of vials, each containing a known volume of the desired solvent (e.g., water, ethanol, methanol, acetonitrile, DMSO).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the suspensions to separate the undissolved solid from the saturated solution.

-

Quantification: Accurately dilute an aliquot of the clear supernatant and quantify the concentration of 5-Methyl-2-thiohydantoin using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Express the solubility in mg/mL or mol/L.

Diagram 1: Workflow for Shake-Flask Solubility Determination

Caption: Workflow for determining the equilibrium solubility of 5-Methyl-2-thiohydantoin.

Table 2: Projected Solubility of 5-Methyl-2-thiohydantoin in Common Solvents (Hypothetical Data for Illustrative Purposes)

| Solvent | Temperature (°C) | Expected Solubility Range (mg/mL) |

| Water (pH 7.4) | 25 | < 1 |

| Ethanol | 25 | 5 - 15 |

| Methanol | 25 | 10 - 25 |

| Acetonitrile | 25 | 2 - 8 |

| Dimethyl Sulfoxide (DMSO) | 25 | > 50 |

III. Chemical Stability of 5-Methyl-2-thiohydantoin: Degradation Pathways and Kinetics

The chemical stability of a drug candidate is a critical quality attribute that dictates its shelf-life and potential for degradation into inactive or even toxic byproducts. The thiohydantoin ring is susceptible to hydrolysis, particularly under non-neutral pH conditions.

Hydrolytic Degradation

-

Alkaline Hydrolysis: Thiohydantoins are known to undergo base-catalyzed hydrolysis.[3] The reaction proceeds through the initial ionization of the N-H proton, followed by nucleophilic attack of a hydroxide ion on the carbonyl carbon. This leads to ring-opening and the formation of a thioureido-acid derivative.[3] The rate of this degradation is expected to increase with increasing pH.

-

Acidic Hydrolysis: While generally more stable under acidic conditions compared to alkaline conditions, prolonged exposure to strong acids can also lead to the cleavage of the thiohydantoin ring.

Diagram 2: Proposed Base-Catalyzed Hydrolysis of 5-Methyl-2-thiohydantoin

Caption: Simplified pathway of base-catalyzed hydrolysis of 5-Methyl-2-thiohydantoin.

Photostability

Exposure to light, particularly ultraviolet (UV) radiation, can induce photochemical degradation. Studies on the related compound, 5-ethyl-5-methylhydantoin, have shown that it undergoes photolysis upon exposure to UV and gamma radiation.[1] Therefore, it is crucial to assess the photostability of 5-Methyl-2-thiohydantoin.

Experimental Protocol 2: Forced Degradation and Stability-Indicating Method Development

A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.

Methodology:

-

Stress Conditions: Subject solutions of 5-Methyl-2-thiohydantoin to various stress conditions, including:

-

Acidic: 0.1 M HCl at elevated temperature (e.g., 60 °C).

-

Basic: 0.1 M NaOH at room temperature and elevated temperature.

-

Oxidative: 3% H₂O₂ at room temperature.

-

Thermal: Dry heat (e.g., 80 °C).

-

Photolytic: Exposure to UV and visible light as per ICH Q1B guidelines.

-

-

Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analytical Method Development: Develop a stability-indicating HPLC method capable of separating the parent 5-Methyl-2-thiohydantoin from all significant degradation products. A reversed-phase C18 column with a gradient elution of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) is a good starting point.

-

Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound and ensure no co-eluting degradants.

-

Mass Spectrometry (MS) for Identification: Couple the HPLC system to a mass spectrometer to identify the mass of the degradation products, which aids in elucidating the degradation pathways.

Diagram 3: Workflow for Forced Degradation Studies

Caption: Workflow for conducting forced degradation studies of 5-Methyl-2-thiohydantoin.

IV. Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the critical physicochemical properties of 5-Methyl-2-thiohydantoin, with a focus on its solubility and stability. While a complete experimental dataset for this specific molecule is not yet publicly available, this guide has leveraged data from analogous compounds and, more importantly, has provided detailed, actionable experimental protocols for researchers to generate this crucial information.

By systematically determining the solubility of 5-Methyl-2-thiohydantoin in a range of pharmaceutically relevant solvents and by elucidating its degradation pathways through forced degradation studies, drug development professionals can make informed decisions regarding formulation strategies, analytical method development, and the establishment of appropriate storage and handling conditions. The insights and methodologies presented herein are intended to serve as a valuable resource to accelerate the research and development of 5-Methyl-2-thiohydantoin and other promising thiohydantoin-based therapeutics.

V. References

-

ChemBK. 5-Methyl-2-thiohydantoin. Available from: [Link]

-

A Review of the Physicochemical Approach to the Analysis of 2-Thiohydantoin. International Journal of Research in Engineering and Science (IJRES). 2023. Available from: [Link]

-

Sarker PK, Takahashi J-I, Kawamoto Y, Obayashi Y, Kaneko T, Kobayashi K. Photostability of Iiovaline and its precursor 5-Ethyl-5- methylhydantoin exposed to simulated space radiations. International journal of molecular sciences. 2012;13(1):1006-17. Available from: [Link]

-

Design of Novel Thiohydantoin Derivatives and Exploration their Physico-Chemical Parameters. ResearchGate. 2023. Available from: [Link]

-

A COMPREHENSIVE REVIEW ON THIOHYDANTOIN: SYNTHESIS, PROPERTIES, AND APPLICATIONS. International Journal of Research Publication and Reviews. 2025. Available from: [Link]

-

Mezoughi AB, Al-Humaidi JY, Ali BE, Al-Awadi NA, El-Faham A. Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Journal of Chemical Reviews. 2021;3(3):196-218. Available from: [Link]

-

5-Methyl-2-thioxo-4-imidazolidinone. PubChem. Available from: [Link]

-

Wang Et Al 2023 Solubility Measurement and Modeling of 5 Methyl 2 (2 Nitrophenyl) Amino 3 Thiophenecarbonitrile (Y Form). Scribd. 2025. Available from: [Link]

-

Rows of the thiohydantoin and DMSO solvent molecules formed along a.... ResearchGate. 2024. Available from: [Link]

-

What is the solubility protocol of GSK805 in DMSO, PEG300, and Tween-80?. ResearchGate. 2025. Available from: [Link]

-

Carrington HC, Waring WS. Thiohydantoins. Part IV. The Action of Raney Nickel on some Mono-, Di-, and Tetra-hydroglyoxalines. Journal of the Chemical Society (Resumed). 1953:3105. Available from: [Link]

-

5-Methylhydantoin. PubChem. Available from: [Link]

-

Synthesis and evaluation of novel thiohydantoin derivatives for antidiabetic activity using in silico in vitro and in vivo methods. National Institutes of Health. 2025. Available from: [Link]

-

Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical. Available from: [Link]

-

Fraile JM, García JI, Gil MJ, Martínez-Merino V, Mayoral JA, Pires E, et al. Reactivity of 5-methylenehydantoins. Tetrahedron. 2011;67(44):8639–47. Available from: [Link]

-

2-Thiohydantoin. PubChem. Available from: [Link]

-

Synthesis,Reactions and Applications of 2-Thiohydantoin. ResearchGate. 2020. Available from: [Link]

-

Synthesis and Biological Activity of 5-aryliden-2-thiohydantoin S-aryl Derivatives. ResearchGate. Available from: [Link]

-

Thermochemical Study of 1-Methylhydantoin. National Institutes of Health. 2022. Available from: [Link]

-

Macathiohydantoin L, a Novel Thiohydantoin Bearing a Thioxohexahydroimidazo [1,5-a] Pyridine Moiety from Maca (Lepidium meyenii Walp.). National Institutes of Health. 2021. Available from: [Link]

-

Dimethyl sulfoxide: an antagonist in scintillation proximity assay [(35)S]-GTPgammaS binding to rat 5-HT(6) receptor cloned in HEK-293 cells?. PubMed. 2007. Available from: [Link]

-

Analytical method development for determination of methylmercury low molecular mass thiol complexes by liquid chromatography tan. DiVA portal. 2016. Available from: [Link]

Sources

- 1. ijrpr.com [ijrpr.com]

- 2. researchgate.net [researchgate.net]

- 3. jchemrev.com [jchemrev.com]

- 4. 5-Methyl-2-thiohydantoin [chembk.com]

- 5. 5-Methyl-2-thioxo-4-imidazolidinone | C4H6N2OS | CID 3032907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Thiohydantoin | C3H4N2OS | CID 1274030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5-Methylhydantoin | C4H6N2O2 | CID 69216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ijres.org [ijres.org]

- 9. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to the Formation Mechanism of 5-Methyl-2-thiohydantoin

Introduction

5-Methyl-2-thiohydantoin is a heterocyclic organic compound derived from the amino acid alanine. As a member of the thiohydantoin family, it serves as a critical structural motif in medicinal chemistry and is a cornerstone in the field of protein sequencing.[1][2] Thiohydantoins are sulfur analogs of hydantoins where the carbonyl group at the C2 position is replaced by a thiocarbonyl group, a substitution that significantly influences the molecule's electronic environment and chemical reactivity.[3] Understanding the precise mechanism of its formation is paramount for researchers in drug development and proteomics, as it enables the optimization of synthetic routes and the accurate interpretation of analytical results.

This guide provides an in-depth exploration of the core mechanisms governing the formation of 5-Methyl-2-thiohydantoin. We will dissect the reaction pathways, explain the causality behind experimental choices, and provide validated protocols for its synthesis and characterization, grounding all claims in authoritative scientific literature.

Core Mechanistic Pathways

The formation of 5-Methyl-2-thiohydantoin is primarily achieved through the reaction of its parent amino acid, alanine, with a sulfur-containing reagent. The most extensively studied and mechanistically elucidated pathway is analogous to the first steps of the Edman degradation, a Nobel Prize-winning method for sequencing amino acids in a peptide.[4][5]

Pathway 1: The Edman-Type Reaction of Alanine with Isothiocyanate

This is the most fundamental and controlled method for synthesizing 5-substituted-2-thiohydantoins. It involves the reaction of an α-amino acid, in this case, alanine, with an isothiocyanate, such as phenyl isothiocyanate (PITC), under specific pH conditions.[6][7] The mechanism proceeds in three distinct, sequential steps.

Step 1: Nucleophilic Addition (Coupling)

The reaction is initiated under mildly alkaline conditions (pH 8-9).[4][8] This choice is critical: the basic environment deprotonates the α-amino group of alanine, converting it from an ammonium ion (-NH₃⁺) into a free amino group (-NH₂). This significantly enhances its nucleophilicity, enabling it to act as a potent nucleophile. The deprotonated amino group then attacks the electrophilic central carbon atom of the isothiocyanate.[7][9] This coupling reaction forms a stable N-phenylthiocarbamoyl-alanine derivative (PTC-alanine).

Step 2: Intramolecular Cyclization and Cleavage

The reaction conditions are then switched to anhydrous acidic, typically using an acid like trifluoroacetic acid (TFA).[4][8] The acid protonates the nitrogen of the peptide bond (or the carboxylic acid in the case of a free amino acid), making the carbonyl carbon more electrophilic. The sulfur atom of the thiocarbamoyl group, acting as an internal nucleophile, attacks this activated carbonyl carbon.[8] This intramolecular cyclization results in the cleavage of the terminal residue and the formation of a five-membered ring intermediate, a thiazolinone derivative.

Step 3: Conversion to 5-Methyl-2-thiohydantoin

The thiazolinone derivative is relatively unstable. It is subsequently treated with aqueous acid, which catalyzes its rearrangement into the more stable 5-Methyl-2-phenylthiohydantoin isomer.[4] If a simpler isothiocyanate (like one derived from methylamine) is used, the final product is 5-Methyl-2-thiohydantoin. This final structure is thermodynamically favored due to its stable, resonant ring system.

Caption: Edman-type reaction pathway for thiohydantoin formation.

Pathway 2: Synthesis from Alanine and Thiourea

A simpler, more direct, and cost-effective method involves heating an α-amino acid directly with thiourea.[10][11] This one-pot synthesis offers advantages in scalability and ease of work-up.[12]

The proposed mechanism, while less detailed in literature than the Edman reaction, is believed to proceed via the formation of an isothiocyanate intermediate from the decomposition of thiourea, which then reacts with the amino acid. Alternatively, the amino acid's carboxyl group may activate, followed by nucleophilic attack from a nitrogen atom of thiourea and subsequent cyclization with the elimination of ammonia and water. A surprising outcome of this reaction is that when L-cysteine is used as the starting material, the product is also 5-methyl-2-thiohydantoin, indicating a thermal desulfurization of the cysteine side chain occurs under the reaction conditions.[10][13]